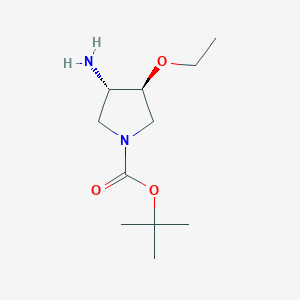![molecular formula C12H11ClN6 B1417907 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 918538-08-6](/img/structure/B1417907.png)
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Descripción general
Descripción
“2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine” is a chemical compound with the molecular formula C12H11ClN6 . It is a derivative of pyrrolo[2,1-f][1,2,4]triazin-4-amine .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps involves the reduction of a nitro group with Zn and ammonium chloride to provide aniline . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopropyl group attached to a pyrazole ring, which is further connected to a pyrrolo[2,1-f][1,2,4]triazin ring . The exact 3D structure can be found in the referenced sources .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For instance, one reaction involves treating the compound with sodium hydroxide and N-ethyl-N,N-diisopropylamine in NMP (1-methyl-2-pyrrolidinone) and water at 115 - 135℃ for 84h .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 274.71 g/mol . More detailed information about its properties such as density, melting point, boiling point, etc., can be found in the referenced sources .Aplicaciones Científicas De Investigación
Radiosynthesis and Cancer Imaging
The compound has been explored for its potential in cancer imaging. Majo et al. (2013) synthesized [(18)F]BMS-754807, a specific IGF-1R inhibitor, and demonstrated its specific binding to human cancer tissues in vitro. This research supports its potential use as a PET tracer for monitoring IGF-1R in various cancers, including grade IV glioblastoma, breast cancer, and pancreatic tumors (Majo et al., 2013).
Synthesis of Pyrrolo-Triazine Derivatives
Pyrrolo[2,1-f][1,2,4]triazine derivatives, including those related to the compound , have been synthesized and studied for various applications. Quintela et al. (1996) described a one-pot preparation method for these derivatives, indicating a broad interest in the synthesis and application of such compounds (Quintela et al., 1996). Nishimura et al. (2001) reported the synthesis of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides, suggesting potential applications in nucleoside analogs and isosteres of known compounds like sangivamycin (Nishimura et al., 2001).
Kinase Inhibition and Cancer Therapy
Ruel et al. (2008) discovered BMS-645737, a pyrrolo[2,1-f][1,2,4]triazin-4-amine derivative showing potent VEGFR-2 inhibition. This compound demonstrated preclinical in vivo activity against human tumor xenograft models, highlighting its potential in cancer therapy (Ruel et al., 2008).
Antioxidant Properties
El‐Mekabaty et al. (2016) explored the antioxidant properties of fused pyrazole derivatives bearing pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines. Their research indicates the potential of these compounds, including the compound , in antioxidant applications (El‐Mekabaty et al., 2016).
Molecular Structure Investigations
Shawish et al. (2021) conducted molecular structure investigations of s-triazine derivatives, including those related to pyrrolo[2,1-f][1,2,4]triazin-4-amine. This research contributes to understanding the structural and electronic properties of these compounds, which is crucial for their application in various fields (Shawish et al., 2021).
Propiedades
IUPAC Name |
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN6/c13-12-15-11(9-2-1-5-19(9)18-12)14-10-6-8(16-17-10)7-3-4-7/h1-2,5-7H,3-4H2,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGQMDXVLWTRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NN4C3=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



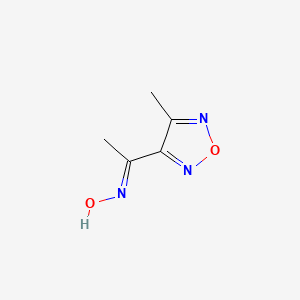
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1417828.png)
![7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1417829.png)
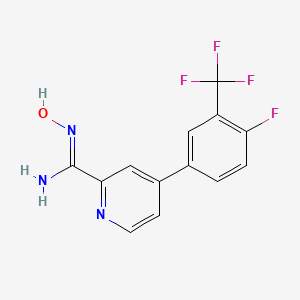
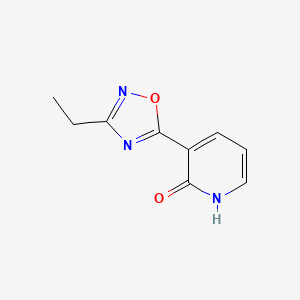
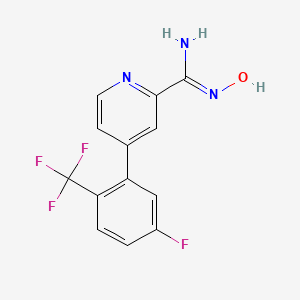
![Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate](/img/structure/B1417834.png)

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1417840.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one](/img/structure/B1417841.png)
![4-(4-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417844.png)
![3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1417845.png)
![Methane;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]propanoate](/img/structure/B1417846.png)
